
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom and an acetyloxy group attached to the naphthalenedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 2-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of naphthoquinone.
Reduction: Naphthohydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The bromine atom and acetyloxy group enhance the compound’s reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Methyl-1,4-naphthoquinone:
2-Acetyl-1,4-naphthoquinone: Similar in structure but with an acetyl group instead of a bromine atom.
The uniqueness of 1,4-Naphthalenedione, 8-(acetyloxy)-2-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
77197-58-1 |
|---|---|
Fórmula molecular |
C12H7BrO4 |
Peso molecular |
295.08 g/mol |
Nombre IUPAC |
(7-bromo-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H7BrO4/c1-6(14)17-10-4-2-3-7-9(15)5-8(13)12(16)11(7)10/h2-5H,1H3 |
Clave InChI |
LHTYSNKGPWRIPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


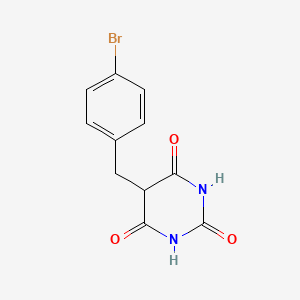
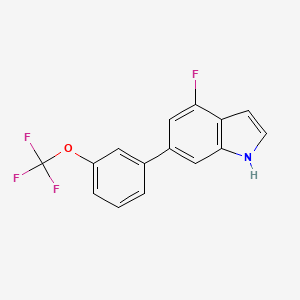
![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
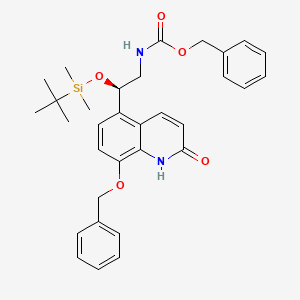
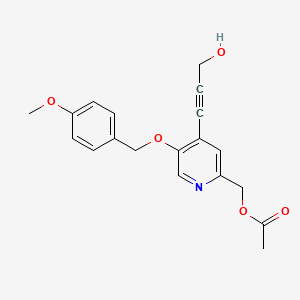
![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)
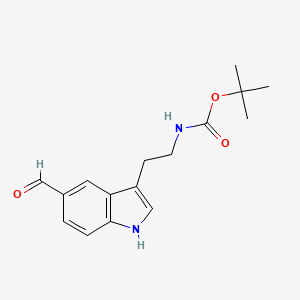



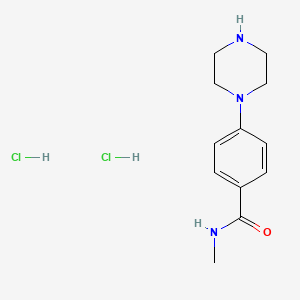
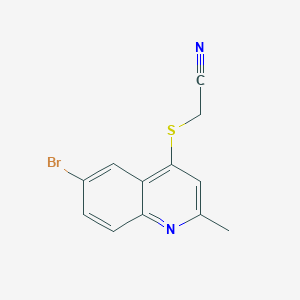
![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)
